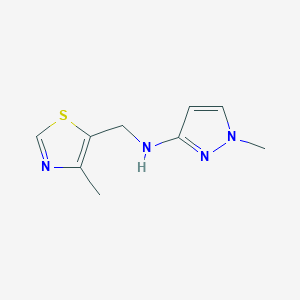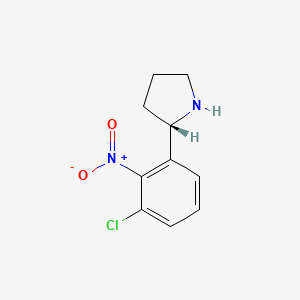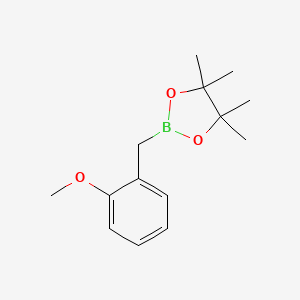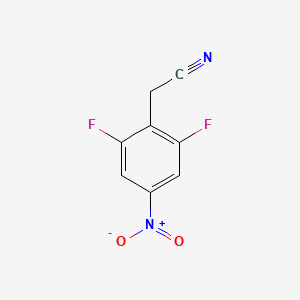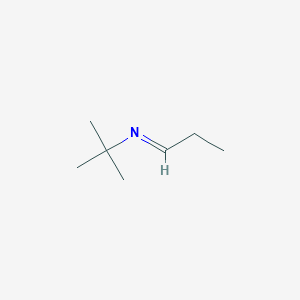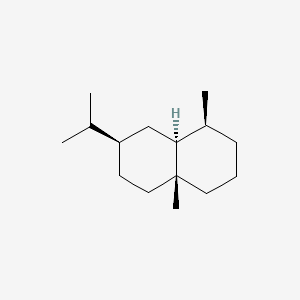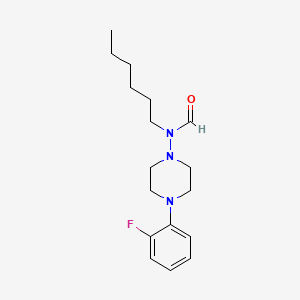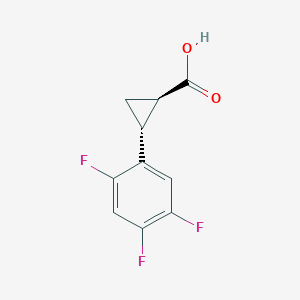
(1R,2R)-2-(2,4,5-Trifluorophenyl)cyclopropane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-2-(2,4,5-Trifluorophenyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative with a trifluorophenyl group attached to the cyclopropane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(2,4,5-Trifluorophenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 2,4,5-trifluorophenylacetic acid with a diazo compound under catalytic conditions. The reaction is often carried out in the presence of a transition metal catalyst, such as rhodium or copper, which facilitates the formation of the cyclopropane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs. The reaction conditions are carefully controlled to ensure the desired stereochemistry and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2R)-2-(2,4,5-Trifluorophenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., Br2) or nitrating agents (e.g., HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1R,2R)-2-(2,4,5-Trifluorophenyl)cyclopropane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme mechanisms and protein-ligand interactions. Its trifluorophenyl group can serve as a probe for investigating the binding sites of enzymes and receptors.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Its structural features may contribute to the development of novel therapeutics with improved efficacy and selectivity.
Industry
Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of (1R,2R)-2-(2,4,5-Trifluorophenyl)cyclopropane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluorophenyl group can enhance binding affinity and selectivity, while the cyclopropane ring provides structural rigidity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,2-Trifluoroacetophenone: A compound with a trifluoromethyl group attached to an acetophenone structure.
Thiophene Derivatives: Compounds containing a thiophene ring with various substituents, often used in medicinal chemistry and materials science.
Uniqueness
(1R,2R)-2-(2,4,5-Trifluorophenyl)cyclopropane-1-carboxylic acid is unique due to its combination of a cyclopropane ring and a trifluorophenyl group. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications where stability, reactivity, and binding affinity are crucial.
Eigenschaften
Molekularformel |
C10H7F3O2 |
|---|---|
Molekulargewicht |
216.16 g/mol |
IUPAC-Name |
(1R,2R)-2-(2,4,5-trifluorophenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H7F3O2/c11-7-3-9(13)8(12)2-5(7)4-1-6(4)10(14)15/h2-4,6H,1H2,(H,14,15)/t4-,6+/m0/s1 |
InChI-Schlüssel |
RRPNGUXPZLIGJY-UJURSFKZSA-N |
Isomerische SMILES |
C1[C@H]([C@@H]1C(=O)O)C2=CC(=C(C=C2F)F)F |
Kanonische SMILES |
C1C(C1C(=O)O)C2=CC(=C(C=C2F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




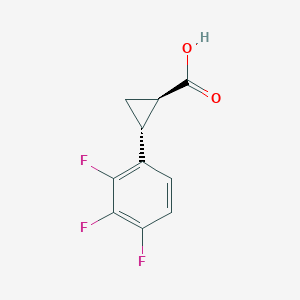

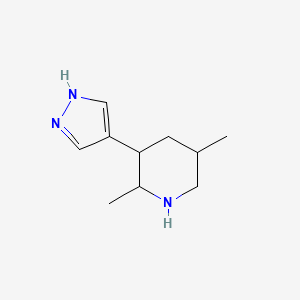
![1-(Tetrahydro-2h-pyran-2-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-benzo[d]imidazole](/img/structure/B13346813.png)
